1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-

Catalog No.
S2772456
CAS No.
21938-24-9
M.F
C11H25NO2
M. Wt
203.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-

CAS Number

21938-24-9

Product Name

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-

IUPAC Name

5,5-diethoxy-N,N-dimethylpentan-1-amine

Molecular Formula

C11H25NO2

Molecular Weight

203.326

InChI

InChI=1S/C11H25NO2/c1-5-13-11(14-6-2)9-7-8-10-12(3)4/h11H,5-10H2,1-4H3

InChI Key

RNIWKGTXYPTAJU-UHFFFAOYSA-N

SMILES

CCOC(CCCCN(C)C)OCC

Solubility

not available

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- is an organic compound characterized by a five-carbon alkane chain with an amine functional group. The molecular formula is C7H17NC_7H_{17}N, and its structure includes an amine group attached to the first carbon (C1) and two ethoxy groups (OCH2CH3) on the fifth carbon (C5). Additionally, it features two methyl groups (CH3) on the nitrogen atom of the amine group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

No information exists regarding a specific mechanism of action in biological systems.

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  • Dispose of waste according to proper safety protocols.

The chemical behavior of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- can be explored through various reactions typical of amines. These include:

  • Alkylation Reactions: The amine can undergo alkylation reactions where it reacts with alkyl halides to form more complex amines.
  • Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

Specific reaction pathways and mechanisms for this compound have not been extensively documented in available literature.

The synthesis of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves:

  • Starting Materials: The synthesis may begin with 1-pentanamine or its derivatives.
  • Reagents: Ethyl iodide or other ethylating agents can be used to introduce the ethoxy groups.
  • Conditions: The reaction is generally carried out under controlled temperature and pressure conditions to optimize yield and purity.

A detailed synthetic route has not been explicitly outlined in the available literature, indicating a potential area for further study.

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique structural properties.
  • Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Surfactants: Given its amphiphilic nature, it could be explored as a surfactant in various formulations.

Several compounds share structural similarities with 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-1-pentanamineSimilar amine structure without ethoxy groupsMore commonly studied for biological activity
N,N-Diethyl-1-pentanamineContains ethyl groups instead of ethoxyDifferent solubility characteristics
1-PentanamineBasic five-carbon amine without substitutionsSimpler structure; serves as a precursor

These comparisons highlight the unique presence of ethoxy groups in 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, which may influence its solubility and reactivity compared to similar compounds. Further exploration into these compounds could yield insights into their potential applications and biological activities.

XLogP3

1.9

Dates

Modify: 2024-04-14

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